N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide
Description
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide (CAS: 900640-83-7) is a piperazine-acetamide derivative with the molecular formula C₁₃H₂₆N₄O₂ and a molecular weight of 270.37 g/mol . The molecule contains 2 hydrogen bond donors and 4 acceptors, with 5 rotatable bonds contributing to conformational flexibility . Its piperazine core is functionalized with a methylaminoacetyl group and a tert-butylacetamide moiety, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H26N4O2 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H26N4O2/c1-13(2,3)15-11(18)10-16-5-7-17(8-6-16)12(19)9-14-4/h14H,5-10H2,1-4H3,(H,15,18) |
InChI Key |
ZAWGSOJGQMKRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CNC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperazine Core
The core piperazine ring is typically synthesized via cyclization of suitable diamines or through direct substitution reactions:
- Starting Material: 1,4-dibromobutane or 1,4-dichlorobutane with a primary amine, followed by cyclization.
- Alternative: Commercially available piperazine derivatives can be used as intermediates.
Introduction of the Methylaminoacetyl Group
The methylaminoacetyl moiety is introduced via acylation:
R-NH_2 + Cl-CO-CH_2-NHCH_3 \rightarrow R-NH-CO-CH_2-NHCH_3
- Reagents: Methylaminoacetic acid chloride or methylaminoacetyl chloride.
- Conditions: Typically performed in an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl.
Attachment of the N-tert-butylacetamide Group
The N-tert-butylacetamide is introduced via N-alkylation:
- Reagents: N-tert-butyl-2-bromoacetamide or N-tert-butyl-2-chloroacetamide.
- Method: Nucleophilic substitution on the piperazine nitrogen, often under reflux in polar aprotic solvents like DMF or DMSO, with a base such as potassium carbonate (K2CO3).
Specific Preparation Methods
Route via Carbodiimide-Mediated Coupling
Reference: WO2016170544A1 describes a process involving carbodiimide coupling agents, such as EDC or DCC, to facilitate amide bond formation between amino groups and carboxylic acid derivatives.
- Activation of methylaminoacetic acid with DCC or EDC in DCM or DMF.
- Addition of the piperazine derivative with a free amino group.
- Coupling under stirring at room temperature or slightly elevated temperatures.
- Purification by filtration and chromatography.
Route Using N-Alkylation of Piperazine
- Starting with a protected piperazine (e.g., N-Boc-piperazine).
- Deprotection of Boc groups under acidic conditions (e.g., HCl in dioxane).
- Nucleophilic substitution with N-tert-butyl-2-bromoacetamide in presence of K2CO3 in DMF.
- Subsequent acylation with methylaminoacetyl chloride.
- Temperature: 25-80°C.
- Solvent: DMF or DMSO.
- Reaction time: 4-24 hours depending on reactivity.
Alternative Pathway: Direct Multi-Component Assembly
Some literature suggests multi-component reactions involving piperazine, acyl chlorides, and tert-butyl derivatives in a one-pot synthesis, reducing purification steps.
Notable Experimental Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| N-Alkylation | N-tert-butyl-2-bromoacetamide + Piperazine derivative | DMF | 25-80°C | 4-24 hrs | Base: K2CO3 |
| Acylation | Methylaminoacetic acid chloride | DCM | Room temp | 2-6 hrs | Triethylamine as base |
| Final coupling | Activated acid + Piperazine | DCM/DMF | Room temp | 12-24 hrs | Use of DCC/EDC |
Purification and Characterization
- Purification: Column chromatography on silica gel, recrystallization from suitable solvents (e.g., ethanol, acetonitrile).
- Characterization: Confirmed via NMR, IR, MS, and PXRD to verify structure and polymorphic form.
Notes on Optimization and Variations
- Protection/Deprotection: Boc or Cbz groups may be employed to protect amines during multi-step synthesis.
- Yield Optimization: Excess of base or coupling reagent can improve yields.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions.
Summary of Literature and Patent Data
- Patent WO2016170544A1 details a process involving carbodiimide coupling to synthesize similar amide derivatives, emphasizing mild conditions and high purity.
- Research articles on piperazine derivatives highlight the importance of stepwise functionalization, especially for complex molecules like the target compound.
- Commercial synthesis often employs multi-step routes with intermediate purification to ensure regioselectivity and purity.
Chemical Reactions Analysis
Piperazine Ring Reactivity
The piperazine moiety undergoes characteristic reactions due to its two secondary amine groups:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives (e.g., chloroacetylation under basic conditions) .
-
Deprotonation : The secondary amines can act as weak bases (pKa ~9–10), enabling nucleophilic substitution reactions with electrophiles such as carbonyl compounds.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Quaternary piperazinium salt |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative |
Acetamide Group Reactivity
The acetamide group participates in hydrolysis and transacylation:
-
Acid/Base-Catalyzed Hydrolysis : Cleavage of the amide bond under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions yields carboxylic acid and amine byproducts.
-
Transacylation : Reacts with alcohols or amines in the presence of catalysts (e.g., CALB lipase) to form esters or secondary amides .
| Reaction Type | Conditions | Byproducts |
|---|---|---|
| Acid Hydrolysis | 6M HCl, 12 hr, reflux | Tert-butylamine + Acetic acid derivatives |
| Enzymatic Transacylation | CALB, isopropyl acetate, Na₂CO₃ | Ester/amide derivatives |
Methylamino Acetyl Substituent Reactivity
The methylamino group (-NHCH₃) exhibits nucleophilic and oxidative behavior:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine intermediates .
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | H₂O₂, AcOH | N-Methylacetamide N-oxide |
| Condensation | Benzaldehyde, EtOH | Imine-linked derivative |
Tert-Butyl Carbamoyl Stability
The tert-butyl group confers steric protection but can undergo acid-catalyzed cleavage:
| Condition | Reagent | Result |
|---|---|---|
| Strong Acid | TFA, 25°C, 2 hr | Deprotected acetamide |
Synthetic Modifications
Key synthetic routes for analogs include:
-
Michael Addition : Utilized γ-nitro ketones to introduce substituents .
-
Catalytic Hydrogenation : Achieved stereoselective reduction of unsaturated bonds (e.g., Crabtree catalyst) .
Stability Under Various Conditions
Scientific Research Applications
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Diversity: The target compound’s methylaminoacetyl group distinguishes it from analogs with aromatic (e.g., methoxyphenyl in ) or heterocyclic substituents (e.g., benzothiazole in ). These groups modulate lipophilicity and target selectivity.
- Melting Points : Thiazole-containing derivatives () exhibit higher melting points (269–303°C), likely due to rigid aromatic systems and intermolecular π-stacking.
Inferences for the Target Compound :
Biological Activity
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide, also known as CAS 1052551-29-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H28Cl2N4O2
Molecular Weight: 343.29 g/mol
IUPAC Name: N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide dihydrochloride
The compound features a piperazine ring, which is often associated with various biological activities including antipsychotic and antidepressant effects. The presence of the methylamino and acetamide groups contributes to its pharmacological profile.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is hypothesized based on its structural analogs.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | Apoptosis induction |
| Compound B | A-431 | 1.98 | Cell cycle arrest |
| N-Tert-butyl | TBD | TBD | TBD |
Anticonvulsant Activity
Piperazine derivatives have been studied for their anticonvulsant properties. For example, certain analogs have shown efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects. The SAR studies indicate that modifications at the piperazine nitrogen can enhance anticonvulsant activity.
Study on Structural Modifications
A study focusing on the SAR of piperazine derivatives revealed that substituents at specific positions significantly affect biological activity. For instance, introducing electron-donating groups at the para position of the phenyl ring increased cytotoxicity against cancer cells. This finding suggests that this compound could be optimized for enhanced activity through similar modifications.
Clinical Applications
While direct clinical data on this compound is limited, analogous compounds have been investigated in clinical trials for their potential in treating neurological disorders and cancers. The pharmacokinetics and safety profiles of these compounds provide a foundation for future studies involving this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide?
- Methodological Answer : Synthesis typically involves coupling tert-butylamine with piperazine derivatives via acetyl or amide linkages. For example, analogous compounds like 2-(4-phenylpiperazin-1-yl)acetamide derivatives are synthesized through nucleophilic substitution or condensation reactions, followed by purification via column chromatography (silica gel) and recrystallization in ethanol or methanol . Purity is validated using HPLC (≥95%) and NMR spectroscopy to confirm structural integrity .
Q. How is the compound characterized for structural and chemical stability?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight verification (e.g., ESI-MS in C30H33N5O6S derivatives ).
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for storage conditions .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Standard assays include:
- Antimicrobial testing : Broth microdilution (MIC/MBC) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), comparing activity to reference compounds like 2-(4-sulfonylpiperazinyl)acetamide derivatives .
- Kinase inhibition : Fluorescence-based assays (e.g., Aurora kinase inhibition in HEK293 cells) to measure IC50 values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence pharmacological activity?
- Methodological Answer :
- Case Study : Substituting the piperazine ring with aryl groups (e.g., 2-chlorophenyl) enhances anticonvulsant activity in MES/scPTZ models, while methyl groups reduce potency .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with targets like TRPC3/6/7 channels, where hydrophobic substituents improve binding affinity .
- SAR Trends : Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings increase antifungal activity, as seen in benzo[d]thiazole-sulfonyl derivatives .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC50 values)?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric assays (e.g., 31P-NMR for ATPase activity) .
- Cell Line Variability : Test in multiple models (e.g., HL-60 leukemia vs. PBMC cells) to assess specificity .
- Metabolic Stability : Use liver microsomes (human/rat) to rule out false negatives from rapid degradation .
Q. What are the mechanistic insights into its activity against neurological or fibrotic targets?
- Methodological Answer :
- TRPC Channel Activation : Calcium flux assays in HEK293 cells transfected with TRPC3/6/7 show dose-dependent activation (EC50 calculations), supported by patch-clamp electrophysiology .
- Apoptotic Pathways : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9) in leukemia cells reveal pro-apoptotic mechanisms .
Q. How can computational tools optimize lead derivatives for improved selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
